Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene
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Overview
Description
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene is a chemical compound known for its unique structure and properties It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene typically involves the reaction of 2-chloro-4,4-diphenylpentan-2-yl chloride with a diazotizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound. Common diazotizing agents include sodium nitrite and hydrochloric acid, which facilitate the formation of the nitrogen-nitrogen double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene into amines or other nitrogen-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene involves its interaction with molecular targets and pathways within biological systems. The nitrogen-nitrogen double bond plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)diazene: Another diazene compound with similar structural features.
Bis(2-chlorophenyl)diazene: Shares the diazene core but differs in the position of chlorine atoms.
Bis(4,4-diphenylpentan-2-yl)diazene: Lacks the chlorine atoms but has a similar overall structure.
Uniqueness
Bis(2-chloro-4,4-diphenylpentan-2-yl)diazene is unique due to the presence of chlorine atoms at specific positions, which influence its reactivity and potential applications. The combination of the diazene core with the 2-chloro-4,4-diphenylpentan-2-yl groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
61455-22-9 |
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Molecular Formula |
C34H36Cl2N2 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
bis(2-chloro-4,4-diphenylpentan-2-yl)diazene |
InChI |
InChI=1S/C34H36Cl2N2/c1-31(27-17-9-5-10-18-27,28-19-11-6-12-20-28)25-33(3,35)37-38-34(4,36)26-32(2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24H,25-26H2,1-4H3 |
InChI Key |
UXLRQGUGAGALKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(N=NC(C)(CC(C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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